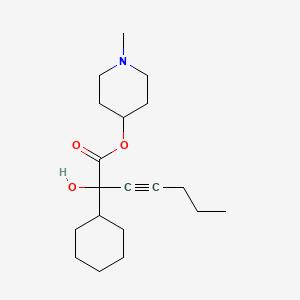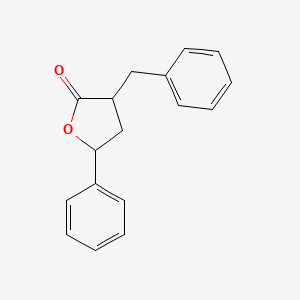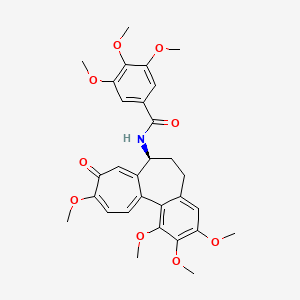
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is a chemical compound derived from colchicine, a well-known alkaloid. This compound features a 3,4,5-trimethoxybenzoyl group attached to the deacetylated form of colchicine. Colchicine itself is primarily known for its use in treating gout and familial Mediterranean fever due to its ability to inhibit microtubule polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine typically involves the following steps:
Deacetylation of Colchicine: Colchicine is first deacetylated to produce deacetylcolchicine. This can be achieved using hydrolysis under acidic or basic conditions.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation Reaction: Deacetylcolchicine is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the acylation step and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 3,4,5-trihydroxybenzoyl derivatives.
Reduction: Products include 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Products vary depending on the nucleophile used but can include amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for potential therapeutic uses, including anti-cancer properties due to its ability to disrupt microtubule function.
Wirkmechanismus
The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine involves its interaction with microtubules. Similar to colchicine, it binds to tubulin, preventing its polymerization into microtubules. This disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s effects on microtubules make it a valuable tool in studying cell division and as a potential anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-gout properties.
Podophyllotoxin: Another microtubule inhibitor used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with anti-cancer properties.
Uniqueness
N-(3,4,5-Trimethoxybenzoyl)deacetylcolchicine is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which may enhance its binding affinity to tubulin and potentially improve its pharmacological profile compared to colchicine. This modification could lead to differences in its biological activity and therapeutic potential.
Eigenschaften
CAS-Nummer |
86436-39-7 |
|---|---|
Molekularformel |
C30H33NO9 |
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C30H33NO9/c1-34-22-11-9-18-19(15-21(22)32)20(10-8-16-12-25(37-4)28(39-6)29(40-7)26(16)18)31-30(33)17-13-23(35-2)27(38-5)24(14-17)36-3/h9,11-15,20H,8,10H2,1-7H3,(H,31,33)/t20-/m0/s1 |
InChI-Schlüssel |
YWIKVBNQUVBQEN-FQEVSTJZSA-N |
Isomerische SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


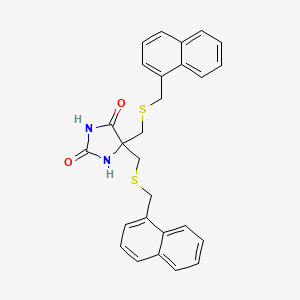

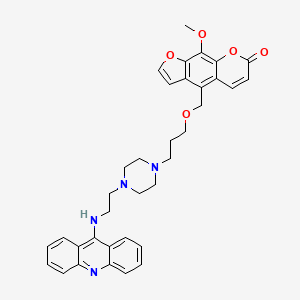
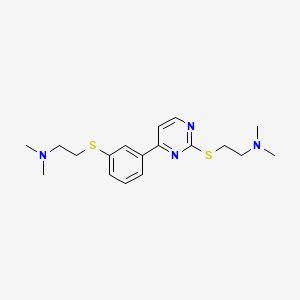
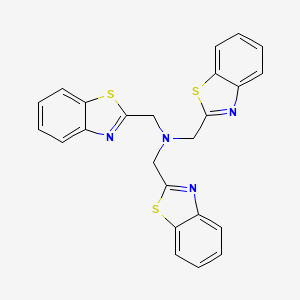
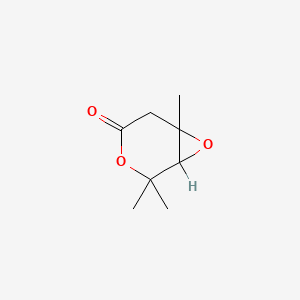

![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)

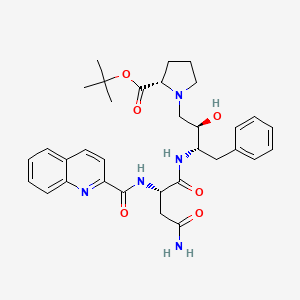

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
